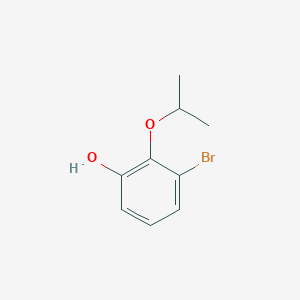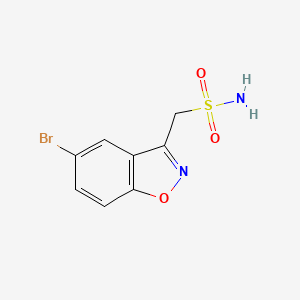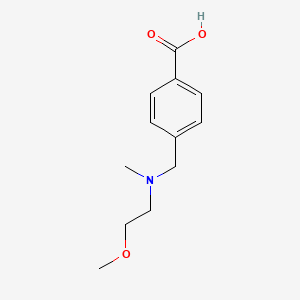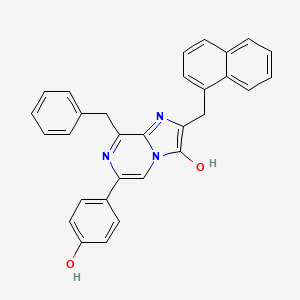
Coelenterazine N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coelenterazine N is a derivative of coelenterazine, a luciferin compound that emits light upon reaction with oxygen. This compound is found in various marine organisms and is widely used in bioluminescence research. This compound is particularly notable for its role as a substrate in bioluminescent reactions catalyzed by luciferases and photoproteins, making it a valuable tool in molecular biology and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine N involves several steps, starting from commercially available precursors. One common method includes the condensation of 2-cyanoacetamide with 4-hydroxybenzaldehyde, followed by cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Coelenterazine N undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involves oxidation by luciferases, leading to the emission of light.
Reduction: this compound can be reduced under specific conditions to yield coelenteramide.
Substitution: Functional group substitutions can be performed to modify the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen and luciferase enzymes.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Coelenteramide and carbon dioxide.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Coelenterazine N has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Serves as a substrate for bioluminescent assays to study cellular processes and gene expression.
Medicine: Employed in imaging techniques to monitor disease progression and treatment efficacy.
Industry: Utilized in the development of biosensors and diagnostic tools
Mécanisme D'action
The mechanism of action of coelenterazine N involves its oxidation by luciferase enzymes, leading to the formation of an excited state intermediate. This intermediate then emits light as it returns to the ground state. The molecular targets include luciferase enzymes and photoproteins, which facilitate the oxidation process. The pathways involved are primarily oxidative decarboxylation reactions .
Similar Compounds:
Coelenterazine: The parent compound, widely used in bioluminescence research.
Coelenterazine H: A derivative with enhanced luminescent properties.
DeepBlueC: Another derivative used in bioluminescence imaging
Comparison: this compound is unique due to its specific structural modifications, which confer distinct luminescent properties. Compared to coelenterazine and its other derivatives, this compound offers improved stability and brightness in bioluminescent assays, making it a preferred choice for certain applications .
Propriétés
Formule moléculaire |
C30H23N3O2 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
8-benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C30H23N3O2/c34-24-15-13-22(14-16-24)28-19-33-29(26(31-28)17-20-7-2-1-3-8-20)32-27(30(33)35)18-23-11-6-10-21-9-4-5-12-25(21)23/h1-16,19,34-35H,17-18H2 |
Clé InChI |
ONVKEAHBFKWZHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)


methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)
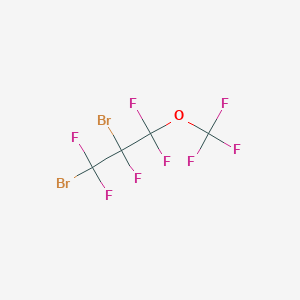

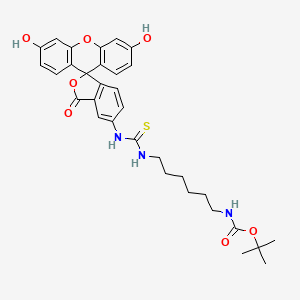
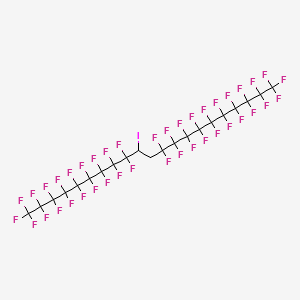
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)
